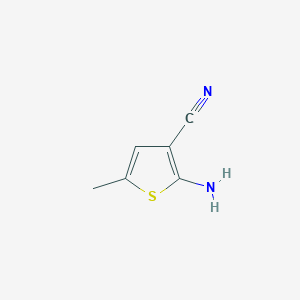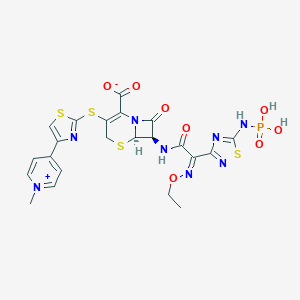![molecular formula C14H9Br2N B129259 4’-(二溴甲基)-[1,1’-联苯]-2-腈 CAS No. 209911-63-7](/img/structure/B129259.png)
4’-(二溴甲基)-[1,1’-联苯]-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound characterized by the presence of two bromomethyl groups attached to a biphenyl structure with a carbonitrile group
科学研究应用
4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanostructures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of a biphenyl precursor. One common method includes the reaction of 4’-methyl-[1,1’-biphenyl]-2-carbonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反应分析
Types of Reactions: 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the bromomethyl groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
作用机制
The mechanism of action of 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets through its bromomethyl and carbonitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
相似化合物的比较
4,4’-Dibromobiphenyl: Similar structure but lacks the carbonitrile group.
4,4’-Bis(bromomethyl)biphenyl: Similar structure but lacks the carbonitrile group.
4,4’-Dibromomethyl-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester: Similar structure but with a carboxylic acid ester group instead of a carbonitrile group
Uniqueness: 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
属性
IUPAC Name |
2-[4-(dibromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOGXCVQPLGLLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455217 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209911-63-7 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile and why is it relevant to Telmisartan?
A1: 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (dibromo) is identified as a potential genotoxic impurity (PGI) present in Telmisartan, a medication used to treat high blood pressure []. Genotoxic impurities are of concern because they have the potential to interact with DNA and cause mutations, potentially leading to cancer. Regulatory agencies set strict limits on the allowable amounts of PGIs in pharmaceuticals to ensure patient safety.
Q2: How was 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile quantified in Telmisartan?
A2: The researchers developed a highly sensitive and specific method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify dibromo in Telmisartan samples []. This method employed a gradient elution using a mixture of formic acid, methanol, and acetonitrile as the mobile phase. The LC-MS/MS system allowed for precise identification and quantification of dibromo even at very low concentrations.
Q3: What is the significance of developing a sensitive and specific analytical method for 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile in Telmisartan?
A3: The presence of PGIs like dibromo in pharmaceuticals, even in trace amounts, poses potential health risks. Having a sensitive and specific analytical method, like the LC-MS/MS method developed in the study [], is crucial for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
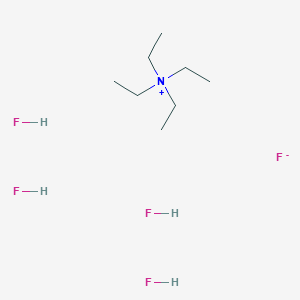
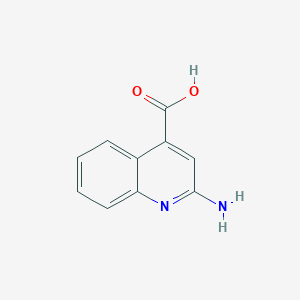


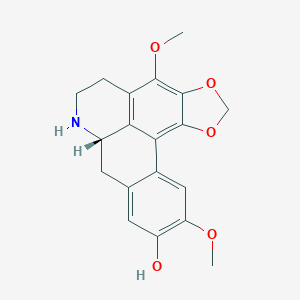
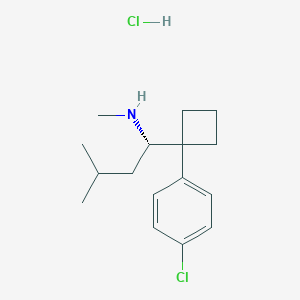
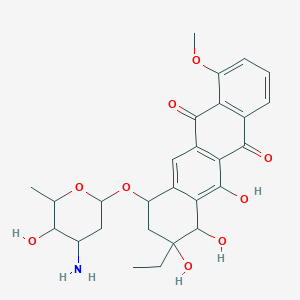
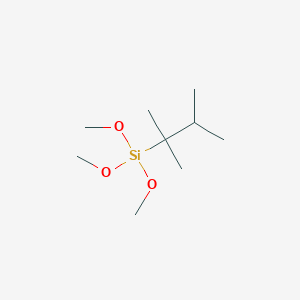
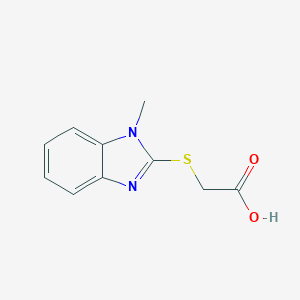
![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)

